Ro 61-1448

Übersicht

Beschreibung

Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used as an adjunct therapy in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. Tolcapone is known for its ability to cross the blood-brain barrier and exert its effects both peripherally and centrally .

Wissenschaftliche Forschungsanwendungen

Tolcapone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.

Biology: Helps in understanding the role of COMT in neurotransmitter regulation.

Medicine: Primarily used in the treatment of Parkinson’s disease to manage motor fluctuations.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .

Wirkmechanismus

Target of Action

Ro 61-1448 is a metabolite of tolcapone, which is a catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.

Mode of Action

As a metabolite of tolcapone, this compound is expected to share a similar mode of action. Tolcapone inhibits COMT, which prevents the breakdown of catecholamines, thereby increasing their availability . It’s important to note that this compound itself is pharmacologically inactive .

Pharmacokinetics

It’s known that tolcapone, the parent compound, is well-absorbed orally and undergoes extensive hepatic metabolism . The metabolites of tolcapone, including this compound, are primarily excreted in the urine .

Result of Action

Biochemische Analyse

Biochemical Properties

Ro 61-1448 plays a role in biochemical reactions as a metabolite of tolcapone It interacts with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

It is known that this compound is pharmacologically inactive , suggesting that it may not have a significant impact on cell function, signaling pathways, gene expression, or cellular metabolism.

Dosage Effects in Animal Models

Given its pharmacological inactivity , it is unlikely to exhibit threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathways of tolcapone as a metabolite It may interact with enzymes or cofactors involved in these pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tolcapone can be synthesized through various methods. One novel one-pot process involves the treatment of 2-methoxy anisole with 4-methyl benzoyl chloride using aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate, followed by demethylation with 48% hydrobromic acid in acetic acid to yield pure Tolcapone .

Industrial Production Methods

Industrial production of Tolcapone typically involves multi-step synthesis processes that ensure high purity and yield. The process often includes the use of chlorinating agents and nitrating agents, followed by purification steps to remove impurities that could affect the drug’s efficacy and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Tolcapone undergoes several types of chemical reactions, including oxidation, reduction, and conjugation. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often employed.

Conjugation: Glucuronidation is a common conjugation reaction, facilitated by enzymes in the liver.

Major Products

The major products formed from these reactions include various metabolites that are excreted through urine and feces. These metabolites are typically less active than the parent compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment. It is less potent than Tolcapone and primarily acts peripherally.

Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.

Uniqueness

Tolcapone is unique due to its ability to cross the blood-brain barrier and exert effects both centrally and peripherally. This dual action makes it more effective in managing motor fluctuations in Parkinson’s disease patients compared to Entacapone, which primarily acts peripherally .

Biologische Aktivität

Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), primarily utilized in the management of Parkinson's disease (PD). It enhances the bioavailability of levodopa by preventing its peripheral metabolism, thereby improving dopaminergic stimulation in the central nervous system. This article explores the biological activity of Tolcapone 3-O, including its mechanisms, efficacy in clinical settings, and safety profile.

Tolcapone acts by reversibly binding to the COMT enzyme, inhibiting the methylation of catecholamines such as levodopa. This inhibition results in:

- Increased Dopamine Availability : By reducing the metabolism of levodopa to 3-O-methyldopa, more levodopa reaches the brain, enhancing dopamine levels.

- Enhanced Pharmacokinetics : Tolcapone increases the plasma half-life and stability of levodopa concentrations, leading to improved therapeutic outcomes in PD patients .

The binding affinity of Tolcapone is characterized by a low inhibition constant (), indicating strong interaction with COMT .

Efficacy in Parkinson's Disease

Numerous studies have documented the efficacy of Tolcapone in alleviating motor fluctuations associated with PD. A systematic review encompassing 32 studies with 4,780 patients revealed significant improvements in various clinical parameters:

- Reduction in "Off" Time : Median reduction was 2.1 hours/day.

- Improvement in UPDRS Scores : A mean decrease of 3.6 points was observed .

- Quality of Life Enhancements : Most studies reported significant improvements in patients' quality of life and non-motor symptoms .

Clinical Trials Overview

| Study | Dose (mg) | Duration | "On" Time Increase (%) | "Off" Time Decrease (%) | Notes |

|---|---|---|---|---|---|

| Baas et al. (1997) | 100/200 TID | 3 months | 21.3%/20.6% | 31.5%/26.2% | Significant vs. placebo |

| Myllyla et al. (1997) | 50/200/400 TID | 6 weeks | Statistically significant for all doses | Only 200 mg significant vs. placebo | Patient diary assessments |

Safety Profile and Adverse Effects

Despite its efficacy, Tolcapone's use is limited by safety concerns, particularly hepatotoxicity. Key findings include:

- Liver Enzyme Elevation : In clinical trials, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were noted in up to 3.7% of patients .

- Fatal Hepatotoxicity Cases : Reports indicated severe liver injury associated with Tolcapone therapy, particularly in patients not adhering to monitoring guidelines .

- Common Adverse Effects : Dyskinesia, nausea, hallucinations, and disturbed sleep were frequently reported .

Case Studies and Observations

- Neuroblastoma Treatment : Recent research indicates that Tolcapone may induce oxidative stress leading to apoptosis in neuroblastoma cells via COMT inhibition. This suggests potential off-label uses for Tolcapone beyond PD treatment .

- Long-Term Monitoring : A retrospective study highlighted that strict adherence to liver function monitoring significantly mitigated risks associated with Tolcapone therapy .

Eigenschaften

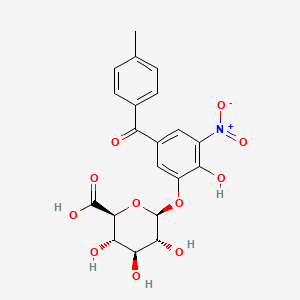

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCXCUCFPMHBX-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204853-33-8 | |

| Record name | Ro 61-1448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204853338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-61-1448 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49RTJ747IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.